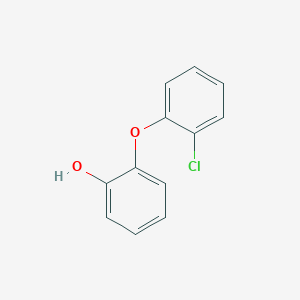

2-(2-Chlorophenoxy)phenol

Descripción general

Descripción

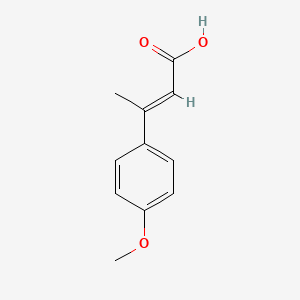

“2-(2-Chlorophenoxy)phenol” is a small molecule that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . The molecular formula of “this compound” is C12H9ClO2 .

Synthesis Analysis

The synthesis of phenols like “this compound” can be achieved by various methods. One common method is the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .

Molecular Structure Analysis

The molecular structure of “this compound” involves an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom . This interaction has an important effect on both the properties of the ring and of the -OH group .

Chemical Reactions Analysis

Phenols, like “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water .

Aplicaciones Científicas De Investigación

Quantum Chemical and Kinetic Study

A study explored the formation of the chlorophenoxy radical from 2-chlorophenol, a precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F). This research developed reaction potential energy surfaces for the unimolecular decomposition of 2-chlorophenol and calculated reaction rate constants for its bimolecular reactions. This is significant for constructing kinetic models describing the formation of PCDD/F in the gas phase (Altarawneh et al., 2008).

Detection and Adsorption with Silicon-Doped Carbon Nanotubes

Research on carbon nanotubes (CNTs) for detecting chlorophenols/chlorophenoxy radicals revealed that Si-doped CNTs could be a potential resource for detecting and adsorbing PCDD/PCDF precursors. This finding is crucial for developing CNT-based materials in nanoscience and technology (Jiang et al., 2009).

Dioxin Formations from Cross-Condensation

A study investigated the formation of dioxins from the cross-condensation of phenoxy radicals with chlorophenoxy radicals. Understanding the role of phenol in dioxin formations is vital, especially in waste combustion. This research contributes to a comprehensive understanding of dioxin formation mechanisms (Xu et al., 2010).

Interaction with ZnO Nanotubes

A study on the interactions of 2-chlorophenol/2-chlorophenoxy radical with single-walled ZnO nanotubes suggested these nanotubes could be used for enriching and detecting chlorophenoxy radicals, an important aspect for environmental protection (Song et al., 2011).

Enzyme Catalyzed Oxidation of Phenolic Pollutants

Research on the oxidation of phenolic compounds by enzymes like peroxidases, laccases, and polyphenol oxidases showed varying characteristics of reaction products. These findings are crucial for wastewater treatment and the development of enzyme technology in this field (Aitken et al., 1994).

Oxidative Transformation with Manganese Oxides

The rapid oxidation of triclosan and chlorophene by manganese oxides, yielding Mn(II) ions, was studied. This research is significant for understanding how manganese oxides in soils can transform antibacterial agents in the environment (Zhang & Huang, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXMSFGJWZAQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533147 | |

| Record name | 2-(2-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21567-19-1 | |

| Record name | 2-(2-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)